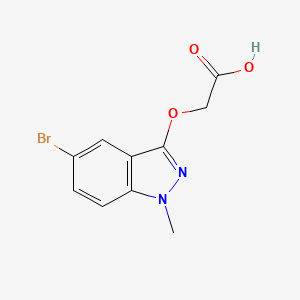

2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid

Description

2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid is a heterocyclic compound featuring an indazole core substituted with a bromine atom at the 5-position, a methyl group at the 1-position, and an acetic acid moiety linked via an ether oxygen at the 3-position. Its structural uniqueness lies in the combination of electron-withdrawing (bromine) and electron-donating (methyl) groups, which influence its physicochemical and biological properties.

Properties

IUPAC Name |

2-(5-bromo-1-methylindazol-3-yl)oxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2O3/c1-13-8-3-2-6(11)4-7(8)10(12-13)16-5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASWFDALSWSNHEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=N1)OCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid typically involves the following steps:

Bromination: The starting material, 1-methylindazole, undergoes bromination at the 5-position using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform.

Etherification: The brominated intermediate is then reacted with chloroacetic acid in the presence of a base such as potassium carbonate (K2CO3) to form the ether linkage, resulting in the formation of 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic conditions. For example, reaction with methanol in the presence of H<sub>2</sub>SO<sub>4</sub> yields methyl esters ( ).

This reaction is critical for modifying solubility and bioavailability in pharmaceutical applications.

Amide Formation

The acid can be converted to an acyl chloride (e.g., using SOCl<sub>2</sub> or PCl<sub>5</sub>) and subsequently coupled with amines to form amides.

| Step | Reagents/Conditions | Product Example |

|---|---|---|

| Acyl chloride synthesis | Thionyl chloride (SOCl<sub>2</sub>), reflux | Acid chloride intermediate |

| Amide coupling | Aniline, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> | N-Phenyl-2-((5-bromo-1-methyl-1H-indazol-3-yl)oxy)acetamide |

Yields for analogous amidation reactions range from 50% to 94% ( ).

Salt Formation

The carboxylic acid forms salts with inorganic bases (e.g., NaOH) or organic amines, enhancing crystallinity for pharmaceutical formulations ( ).

| Base | Product | Application |

|---|---|---|

| Sodium hydroxide (NaOH) | Sodium 2-((5-bromo-1-methyl-1H-indazol-3-yl)oxy)acetate | Improved aqueous solubility |

| Hydrobromide (HBr) | Hydrobromide salt | Stabilization for storage ( ) |

Indazole Ring Functionalization

The bromine atom at the 5-position of the indazole ring permits cross-coupling reactions (e.g., Suzuki-Miyaura), though direct evidence is limited. Hypothesized reactions based on analogous brominated indazoles include:

| Reaction Type | Conditions | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, arylboronic acid, base | 5-Aryl-substituted indazole derivative |

| Nucleophilic substitution | KCN, DMF, 80°C | 5-Cyanoindazole analog |

Cyclocondensation and Heterocycle Formation

The indazole moiety may participate in cyclization reactions. For example, reaction with hydrazines could yield fused pyrazole systems, as seen in related compounds ( ).

| Reagents | Conditions | Product |

|---|---|---|

| Hydrazine hydrate | Reflux in acetic acid | Pyrazolo-indazole hybrid |

Oxidation and Reduction

-

Oxidation : The methyl group on the indazole ring could be oxidized to a carboxylic acid under strong conditions (e.g., KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>), though this may degrade the core structure.

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) might reduce the bromine substituent, but selectivity challenges exist.

Scientific Research Applications

Chemical Properties and Structure

The compound features:

- Indazole Ring : A bicyclic structure that contributes to its biological activity.

- Acetic Acid Moiety : Enhances solubility and reactivity.

- Bromo Substitution : The presence of bromine may influence the compound's electronic properties and interactions with biological targets.

Pharmacological Applications

-

Antitumor Activity :

- Studies have indicated that compounds similar to 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid exhibit significant antitumor properties. For instance, research on related indazole derivatives has shown their ability to inhibit cell proliferation in various cancer cell lines, including U87 glioblastoma cells .

-

Enzyme Inhibition :

- The compound may act as an inhibitor for specific enzymes involved in cancer progression or other diseases. Research into similar compounds has demonstrated their potential to inhibit tumor necrosis factor-alpha converting enzyme (TACE), which plays a critical role in inflammatory processes and cancer .

- Molecular Interaction Studies :

Synthetic Pathways

The synthesis of 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid typically involves several steps:

- Formation of the Indazole Core : Starting from readily available indazole derivatives.

- Bromination : Introducing the bromine atom at the 5-position using brominating agents.

- Esterification or Ether Formation : Linking the acetic acid moiety through ether or ester bonds.

Optimizing these synthetic routes can enhance yield and purity for subsequent applications.

Case Study 1: Antitumor Efficacy

In a study investigating the effects of indazole derivatives on U87 glioblastoma cells, researchers found that treatment with related compounds resulted in significant apoptosis and cell cycle arrest. The mechanism was linked to the suppression of key signaling pathways, indicating potential therapeutic applications for brain tumors .

Case Study 2: Enzyme Targeting

A pharmacophore model developed for TACE inhibitors highlighted the structural features essential for binding affinity. Compounds with similar structures to 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid were screened against this model, revealing promising candidates for further development as anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to alterations in cellular signaling and metabolic pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Indazole/Indole Core

Halogen and Alkyl Substituents

- 2-(5-Bromo-1H-indazol-3-yl)acetic acid (CAS 885271-84-1) : Lacks the 1-methyl group, reducing steric hindrance and altering hydrogen-bonding capabilities. Similarity score: 0.86 .

- 2-(5-Chloro-1H-indazol-3-yl)acetic acid (CAS 27328-68-3) : Chlorine replaces bromine, decreasing molecular weight and polarizability. Similarity score: 0.86 .

- (5-Bromo-1H-indol-3-yl)acetic acid (CAS 40432-84-6) : Indole instead of indazole core (one less nitrogen atom), affecting aromaticity and electronic properties. Retains bromine and acetic acid groups .

Positional Isomerism

- 2-(6-Bromo-1H-indazol-1-yl)ethanol (CAS 281204-67-9): Bromine at the 6-position and an ethanol group instead of acetic acid. Similarity score: 0.80 .

Functional Group Modifications

Physicochemical Properties

Key Observations :

Crystallographic and Computational Insights

- Crystal Packing : Related compounds (e.g., ) exhibit hydrogen-bonded dimers (COOH···N interactions), which the target compound may replicate, as predicted by graph-set analysis .

- Computational Modeling : Density-functional theory (DFT) studies () could elucidate electronic effects of substituents on reactivity and stability.

Biological Activity

2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid is a synthetic organic compound classified as an indazole derivative. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of a bromine atom at the 5-position of the indazole ring, combined with an acetic acid moiety, contributes to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid is C10H9BrN2O3, with a molecular weight of 285.09 g/mol. The compound features a bromine atom, a methyl group, and an ether linkage to the acetic acid functional group, which influences its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C10H9BrN2O3 |

| Molecular Weight | 285.09 g/mol |

| CAS Number | 1352532-36-5 |

Anticancer Properties

Research has indicated that indazole derivatives, including 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid, exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

In particular, compounds similar to 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid have demonstrated effective inhibition against specific targets involved in cancer progression:

| Compound | Target | IC50 (nM) |

|---|---|---|

| 2-(5-bromoindazole) | FGFR1 | <4.1 |

| 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole | EGFR T790M | 5.3 |

| 1-Methylindazole derivatives | Aurora Kinases | <30 |

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents.

Antimicrobial Activity

Indazole derivatives have also been explored for their antimicrobial properties. Preliminary studies indicate that compounds with similar structures can exhibit inhibitory effects against various bacterial strains. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

The mechanism of action for 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid is believed to involve interaction with specific enzymes or receptors within cellular signaling pathways. This interaction may lead to modulation of key biological processes such as apoptosis, proliferation, and inflammation.

Case Studies

Recent literature has documented several case studies highlighting the biological activity of indazole derivatives:

- Study on Antiproliferative Effects : A study evaluated several indazole derivatives for their antiproliferative effects on MDA-MB-231 breast cancer cells. Results indicated that certain derivatives could significantly enhance caspase activity and induce morphological changes associated with apoptosis at concentrations as low as 1 μM .

- In Vivo Antitumor Activity : Another research project investigated the in vivo antitumor effects of an indazole derivative similar to 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid in mouse models bearing xenografts of human tumors. The results showed a substantial reduction in tumor size compared to control groups .

Q & A

Q. What are the most efficient synthetic routes for 2-((5-Bromo-1-methyl-1H-indazol-3-yl)oxy)acetic acid, and how do yields vary under different conditions?

The compound can be synthesized via nucleophilic substitution or coupling reactions. A continuous-flow process (2nd generation) using 5-bromonicotinamide and acetic acid derivatives achieved a 52% yield, with purification via liquid chromatography . Alternative methods, such as refluxing in acetic acid with sodium acetate, yield crystalline precipitates but require recrystallization from DMF/acetic acid mixtures, which may reduce scalability . Key variables affecting yield include solvent choice (e.g., DMSO vs. acetic acid), stoichiometric ratios, and reaction time.

Q. How is the structural integrity of this compound validated in synthetic workflows?

X-ray crystallography (e.g., Acta Crystallographica reports) and spectroscopic techniques (¹H/¹³C NMR, LC-MS) are critical. For example, ¹H NMR confirmed substituent positions in analogous indazole derivatives, with methyl groups resonating at δ 3.8–4.0 ppm and bromine causing deshielding in aromatic regions . LC-MS (e.g., [M+H]⁺ = 327.01) and TLC (Rf = 0.30 in 70:30 EtOAc/hexane) are standard for purity assessment .

Q. What methodologies are recommended for purity optimization?

Recrystallization from DMF/acetic acid mixtures removes polar impurities , while flash chromatography (silica gel, EtOAc/hexane gradients) resolves non-polar byproducts . Continuous-flow systems reduce side reactions, improving purity to >95% in some cases .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance selectivity for the indazole-3-oxy moiety?

Catalytic systems (e.g., CuI in PEG-400/DMF) promote regioselective coupling at the indazole 3-position, minimizing 1- or 5-substituted byproducts . Temperature control (<90°C) prevents decomposition of the acetic acid linker. Solvent polarity adjustments (e.g., DMSO for polar intermediates) further improve selectivity .

Q. What strategies resolve contradictions in reported synthetic yields (e.g., 50% vs. 98%)?

Yield discrepancies often arise from purification methods. For instance, filtration of crystalline intermediates achieves 98% crude yield, but recrystallization losses reduce net yields to ~50% . Flow chemistry minimizes intermediate handling, preserving yield . Contradictions in bromination efficiency (e.g., incomplete substitution) may require stoichiometric tuning (1.15 equiv of brominating agents) .

Q. How is the compound’s biological activity evaluated in lead optimization studies?

Structure-activity relationship (SAR) studies compare derivatives with modified substituents. For example, replacing the bromine atom with methoxy groups in analogous indazoles reduced cholinesterase inhibition but enhanced solubility . In vitro assays (e.g., enzyme inhibition, cytotoxicity) and pharmacokinetic profiling (logP, metabolic stability) guide optimization .

Q. What experimental designs assess environmental fate and ecological risks?

Long-term environmental studies (e.g., INCHEMBIOL project) evaluate abiotic/biotic degradation, bioaccumulation, and toxicity across trophic levels . HPLC-MS quantifies environmental concentrations, while QSAR models predict persistence based on logD (calculated ~2.1) and hydrolysis rates .

Q. How do reaction mechanisms differ between solution-phase and solid-phase syntheses?

Solution-phase reactions (e.g., reflux in acetic acid) favor kinetic control, forming crystalline products via Schlenk equilibria . Solid-phase methods (e.g., resin-bound intermediates) require orthogonal protection/deprotection steps but enable combinatorial library synthesis . Mechanistic studies using isotopic labeling (e.g., ²H/¹³C) track acetic acid linker stability under basic conditions .

Q. What analytical challenges arise in characterizing halogenated byproducts?

Bromine-containing byproducts (e.g., di-substituted indazoles) complicate LC-MS interpretation due to isotopic splitting (⁷⁹Br/⁸¹Br). High-resolution mass spectrometry (HRMS) and tandem MS/MS differentiate isobaric species . XPS or EDX mapping verifies bromine localization in crystalline structures .

Q. Methodological Recommendations

- Synthetic Optimization: Use DoE (Design of Experiments) to screen solvent/catalyst combinations .

- Data Analysis: Apply multivariate statistics (e.g., PCA) to correlate reaction parameters with yield/purity .

- Environmental Testing: Follow OECD guidelines for biodegradation assays (e.g., OECD 301F) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.